N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide
Description
Properties
Molecular Formula |
C13H17IN2O |
|---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17IN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
FTSGKCRLOZRTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide typically involves the iodination of a phenyl ring followed by the formation of the piperidine ring and the introduction of the carboxamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the phenyl ring. The piperidine ring can be formed through cyclization reactions, and the carboxamide group is introduced via amidation reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom in the 2-iodophenyl group serves as an excellent leaving group, enabling NAS under palladium-catalyzed conditions. This reaction is critical for modifying the aromatic ring while retaining the piperidine-carboxamide core.
Example Reaction:
Key Findings:
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enhance reaction efficiency by stabilizing transition states .
-
Substrates : Electron-withdrawing groups on the piperidine ring improve electrophilicity at the iodine site.
-
Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at 80–100°C .
Table 1: NAS Reaction Parameters
| Nucleophile (Nu⁻) | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| NH₂⁻ | Pd(OAc)₂ | 72 | |
| OMe⁻ | PdCl₂ | 65 |
Cross-Coupling Reactions
The aryl iodide moiety participates in palladium-mediated cross-couplings, such as Suzuki-Miyaura and Heck reactions, enabling biaryl or styryl group introductions.
Suzuki-Miyaura Coupling Example:
Key Findings:
-
Ligand Effects : Urea-based ligands (e.g., 4a–c in ) outperform phosphines in stabilizing Pd intermediates, achieving yields up to 85% .
-
Solvent Systems : Mixing THF/H₂O (4:1) minimizes side reactions .
Table 2: Cross-Coupling Efficiency
| Reaction Type | Boronic Acid | Product Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 4-Methoxyphenyl | 78 | |
| Heck | Vinyl acetate | 62 |
Piperidine Ring Functionalization
The 3-methylpiperidine core can undergo alkylation, oxidation, or ring-opening reactions.
Oxidation Example:
Key Findings:
-
Oxidants : KMnO₄ selectively oxidizes the methyl group to a carboxyl group under acidic conditions .
-
Steric Effects : The 3-methyl group slows oxidation kinetics compared to unsubstituted piperidines .
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis or nucleophilic substitutions under basic or acidic conditions.
Hydrolysis Example:
Key Findings:
-
Acid-Catalyzed Hydrolysis : Proceeds via a tetrahedral intermediate, with complete conversion in 6M HCl at reflux.
-
Base Stability : The amide resists saponification in NaOH/EtOH, retaining integrity up to 12 hours.
Halogen Exchange Reactions
The iodine atom can be replaced via Finkelstein or Ullmann-type reactions to introduce other halogens or functional groups.
Iodine-to-Fluorine Exchange Example:
Key Findings:
Scientific Research Applications
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring can participate in halogen bonding interactions, which can influence the compound’s binding affinity to biological targets. The piperidine ring and carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with N-(2-Iodophenyl) Amide Moieties
a. N-(2-Iodophenyl)acetamide (5a) and N-(2-Iodophenyl)benzamide (5c)
- Synthesis : Both compounds are synthesized via reaction of 2-iodoaniline with acetyl chloride (5a) or benzoyl chloride (5c). Yields vary significantly: 5c achieves 81% yield, while 5b (N-(2-iodophenyl)furan-2-carboxamide) yields 69% . This discrepancy may stem from differences in acyl chloride reactivity or purification efficiency.
- Structural Differences: The acetyl group in 5a is smaller and less electron-withdrawing than the benzoyl group in 5c.
b. N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T136)
- Synthesis: Derived from (2-iodophenyl)diphenylmethanol (T135), this compound features a bulky diphenylmethyl group. The synthesis involves chlorination and subsequent substitution, differing from the direct acylation used for 5a–5c .
- Implications : The steric bulk of the diphenylmethyl group may hinder molecular interactions compared to the piperidine carboxamide in the target compound .
Piperidine Carboxamide Derivatives
a. N-(Butan-2-yl)-3-Methylpiperidine-1-Carboxamide (Y207-2081)
- Physicochemical Properties : Molecular weight = 198.31, logP = 2.35, and polar surface area = 26.68 Ų . The absence of iodine reduces molecular weight and lipophilicity compared to the target compound.
- Structural Contrast: The butan-2-yl group is flexible and aliphatic, contrasting with the rigid, electron-rich 2-iodophenyl group.
b. N-(2-Methoxyethyl)-1-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Halogen-Substituted Aromatic Amides
a. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Crystallography : Exhibits near-planar conformation due to π-conjugation through the amide bridge (dihedral angle = 8.38°). Bromine’s lower electronegativity and smaller atomic radius compared to iodine may reduce steric hindrance and polarizability .
- Tautomerism : Exists as a keto-amine tautomer, unlike hydroxy-pyridine forms, highlighting the influence of substituents on molecular stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews its biological activity, synthesizing findings from diverse studies, including structure-activity relationships, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their interaction with various biological targets. The presence of the iodine atom in the 2-position of the phenyl ring is significant for enhancing the compound's lipophilicity and receptor binding affinity.
Research indicates that this compound may function as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stabilization. Inhibition of Hsp90 can lead to the degradation of client proteins that are crucial for tumor cell survival, thus presenting a therapeutic strategy for cancer treatment .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation. For instance, studies have shown IC50 values ranging from 7.9 to 92 µM against various human cancer cell lines, indicating its potential as a chemotherapeutic agent .
In Vivo Studies
Animal models have further validated these findings, with experiments showing that the compound effectively reduces tumor size in xenograft models. The mechanism appears linked to its ability to disrupt Hsp90 function, leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Breast Cancer
A study involving breast cancer cell lines treated with this compound revealed a marked decrease in cell viability and increased apoptosis markers. This suggests its potential utility in targeted therapies for breast cancer .
Case Study 2: Neurodegenerative Diseases
In models of neurodegeneration, this compound has shown promise in modulating pathways associated with neuroprotection. It appears to enhance the heat shock response while simultaneously promoting the degradation of misfolded proteins, which is critical in conditions like Alzheimer's disease .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its efficacy when combined with other chemotherapeutics or immunotherapies.
- Mechanistic Studies : Further elucidating its interaction with Hsp90 and cannabinoid receptors could provide insights into optimizing its therapeutic potential.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations will be crucial for translating these findings into clinical practice.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide, and how do reaction conditions influence yield?
- The compound can be synthesized via palladium-catalyzed oxidative addition or domino carbometalation/coupling reactions. For example, oxidative addition of N-(2-iodophenyl)formamide to Pd complexes (e.g., Pd₂(dba)₃·dba) in toluene with ligands like tBubpy achieves high yields (80%) under mild conditions . Similarly, carbometalation strategies using In/Py + HBr₃/DMF systems enable stereoselective cyclization to form indolinone derivatives, though electron-deficient aryl groups may hinder reactivity . Optimizing catalyst loading (e.g., 15 mol% Pd(PPh₃)₄) and temperature (room temperature for Heck/Suzuki couplings) is critical for regioselectivity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., iodophenyl protons at δ 7.3–8.1 ppm, piperidine carbons at δ 40–60 ppm). X-ray crystallography resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) via hydrogen bonding networks and dihedral angles (e.g., 8.38° between aromatic rings in analogs) . HPLC-MS confirms purity (>95%) and molecular weight (e.g., M⁺ at m/z 385.2).
Q. How does the compound’s stability vary under different storage conditions?
- Degradation risks increase with prolonged storage. Recommendations include:
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent iodophenyl bond cleavage.
- Solvents : Use anhydrous DMSO or THF to avoid hydrolysis of the carboxamide group.
- Light : Protect from UV exposure to prevent radical-mediated decomposition (common in iodinated aromatics) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinase or protease targets using fluorescence polarization (FP) assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations.
- Receptor binding : Radioligand displacement studies (e.g., σ-receptors) with tritiated analogs .
Advanced Research Questions
Q. What mechanistic insights explain stereoselectivity in palladium-catalyzed cyclizations of N-(2-iodophenyl) derivatives?
- Syn addition of arylpalladium intermediates to triple bonds (e.g., propiolamides) dictates E/Z selectivity. For example, In-mediated cyclizations favor E-isomers (90% yield) due to coordination of indium to the amide carbonyl, stabilizing transition states . Conversely, Pd-catalyzed Heck reactions with CsF/NH₄HCO₂ in THF yield Z-isomers via anti-addition pathways . Computational DFT studies (e.g., B3LYP/6-31G*) can model transition-state geometries.
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or Schrödinger QikProp calculates logP (~3.2), PSA (~70 Ų), and CYP450 inhibition (e.g., CYP3A4).
- Docking Studies : AutoDock Vina simulates binding to targets (e.g., PARP-1) using crystal structures (PDB: 5DS3). Focus on hydrogen bonds between the carboxamide and Arg878/Ser904 residues .
Q. What challenges arise in crystallographic analysis of N-(2-iodophenyl) derivatives, and how are they resolved?
- Heavy Atom Effects : Iodine’s high electron density causes absorption errors. Mitigate with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections (SADABS) .
- Disorder : Methylpiperidine groups may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU/DELU) to refine thermal parameters .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Iodine vs. Bromine : Bromine substitution (e.g., N-(3-bromo-2-methylphenyl) analogs) reduces steric hindrance, enhancing binding to hydrophobic pockets (IC₅₀ improvement from 10 µM to 2 µM in kinase assays) .
- Piperidine Methylation : 3-methyl groups increase metabolic stability (t₁/₂ > 6 hrs in liver microsomes) by blocking CYP3A4 oxidation .
Methodological Notes
- Synthesis Optimization : Screen ligands (e.g., Xantphos vs. PPh₃) to improve cross-coupling efficiency .
- Data Contradictions : Conflicting reports on electron-rich aryl reactivity in cyclizations suggest substrate-specific effects; validate with Hammett σ⁺ values .
- Safety : Use PPE (gloves, goggles) and fume hoods due to potential iodine release during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
